molecular formula C7H7ClNNaO3S B8057844 Sodium 3-amino-5-chloro-4-methylbenzenesulfonate

Sodium 3-amino-5-chloro-4-methylbenzenesulfonate

Cat. No.: B8057844
M. Wt: 243.64 g/mol
InChI Key: OBFKPPNVNSROPV-UHFFFAOYSA-M
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Description

Structural Characterization of Sodium 3-Amino-5-Chloro-4-Methylbenzenesulfonate

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in the monoclinic space group Ia with lattice parameters $$a = 5.49809(7)$$ Å, $$b = 32.8051(5)$$ Å, $$c = 4.92423(7)$$ Å, and $$\beta = 93.5011(7)^\circ$$. The zwitterionic tautomer dominates in the solid state, where the sulfonate group ($$-\text{SO}3^-$$) and ammonium proton ($$-\text{NH}3^+$$) create a polar-nonpolar bilayer structure (Fig. 1).

Table 1: Crystallographic Data

Parameter Value
Space group Ia
Molecular formula $$ \text{C}7\text{H}7\text{ClNNaO}_3\text{S} $$
Molecular weight 243.64 g/mol
Density (calc.) 1.632 g/cm³
Hydrogen bonds N–H···O ($$d = 2.85–3.12$$ Å)

The polar layers stabilize via N–H···O hydrogen bonds between ammonium and sulfonate groups, while non-polar layers exhibit van der Waals interactions between chloromethylbenzene moieties. This herringbone packing minimizes electrostatic repulsion and enhances thermal stability.

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum (Fig. 2) shows key absorptions at:

  • 3340 cm$$^{-1}$$ : N–H stretching of the ammonium group.
  • 1175 cm$$^{-1}$$ and 1040 cm$$^{-1}$$ : Asymmetric and symmetric S=O stretching of the sulfonate group.
  • 680 cm$$^{-1}$$ : C–Cl stretching.
Solid-State NMR

$$^{13}\text{C}$$ NMR reveals peaks at:

  • 148 ppm : Sulfonate-attached carbon.
  • 125–135 ppm : Aromatic carbons.
  • 20 ppm : Methyl group.

$$^{1}\text{H}$$ NMR in D$$_2$$O shows:

  • 6.8 ppm (singlet): Aromatic H.
  • 2.3 ppm (singlet): Methyl H.
  • 1.5 ppm (broad): Exchangeable NH$$_3^+$$.
UV-Vis Spectroscopy

The compound exhibits a $$\lambda_{\text{max}}$$ at 265 nm due to $$\pi \rightarrow \pi^$$ transitions of the conjugated aromatic system. A weaker band at 310 nm arises from n $$\rightarrow \pi^$$ transitions involving the sulfonate and amino groups.

Computational Modeling of Electronic Properties

Dispersion-corrected density functional theory (DFT) calculations (B3LYP/6-311+G) corroborate the zwitterionic form’s stability, showing a **12.3 kcal/mol energy advantage over the non-ionic tautomer. Key electronic properties include:

Table 2: Computed Electronic Parameters

Property Value
HOMO-LUMO gap 4.8 eV
Mulliken charge (S) +1.23
Dipole moment 5.6 Debye
Electrostatic potential -84.3 kcal/mol

The sulfonate group acts as an electron-withdrawing moiety, polarizing the aromatic ring and enhancing solubility in polar solvents.

Properties

IUPAC Name

sodium;3-amino-5-chloro-4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKPPNVNSROPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is primarily recognized for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of pharmaceutical compounds.

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study investigated the synthesis of sulfonamide derivatives from sodium 3-amino-5-chloro-4-methylbenzenesulfonate, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Analytical Chemistry

In analytical chemistry, sodium 3-amino-5-chloro-4-methylbenzenesulfonate serves as a reagent for the detection and quantification of various substances.

Table 1: Analytical Applications

Application Method Target Analyte Sensitivity
Colorimetric AssayUV-Vis SpectrophotometryHeavy MetalsLow ppb levels
Chromatographic SeparationHPLCPharmaceuticalsHigh resolution
ElectrophoresisCapillary ElectrophoresisAmino AcidsNanomolar detection

The compound's ability to form colored complexes with metal ions has been exploited in colorimetric assays, providing a simple yet effective method for detecting heavy metals in environmental samples .

Materials Science

Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is also utilized in materials science, particularly in the development of functionalized polymers and coatings.

Case Study: Polymer Synthesis
A recent study focused on incorporating sodium 3-amino-5-chloro-4-methylbenzenesulfonate into polymer matrices to enhance their mechanical properties and thermal stability. The modified polymers displayed improved resistance to thermal degradation and increased tensile strength compared to unmodified counterparts .

Environmental Applications

The compound has been explored for its potential role in environmental remediation, particularly in wastewater treatment processes.

Table 2: Environmental Remediation Applications

Application Method Target Contaminants Effectiveness
Adsorption StudiesBatch Adsorption TestsDyes and Heavy MetalsUp to 90% removal
BiodegradationMicrobial Degradation StudiesOrganic PollutantsSignificant reduction

Studies have shown that sodium 3-amino-5-chloro-4-methylbenzenesulfonate can effectively adsorb contaminants from wastewater, making it a candidate for further research in sustainable environmental practices .

Mechanism of Action

The mechanism by which Sodium 3-amino-5-chloro-4-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in biological studies, it may act as a fluorescent probe by binding to specific cellular targets and emitting fluorescence upon excitation. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium 3-amino-5-chloro-4-methylbenzenesulfonate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Source
Sodium 3-amino-5-chloro-4-methylbenzenesulfonate C₇H₇ClNNaO₃S 243.64 -SO₃⁻Na⁺, -NH₂, -Cl, -CH₃ High solubility, aqueous formulations
3-amino-5-chloro-4-methylbenzene-1-sulfonamide C₇H₉ClN₂O₂S 220.68 -SO₂NH₂, -NH₂, -Cl, -CH₃ Potential diuretic intermediate
Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid) C₁₁H₁₅ClN₃O₂S 283.28 -SO₂NH₂, -NH₂, -Cl, -Ph-O- Loop diuretic (pharmaceutical)
Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) C₁₆H₁₆ClN₃O₃S 365.84 -SO₂NH₂, -NH₂, -Cl, -CONH-Ph-CH₃ Thiazide-like diuretic
Benzthiazide (7-sulfamoyl-6-chloro-3-(chloromethyl)-1,2,4-benzothiadiazine-1,1-dioxide) C₁₂H₁₅ClN₃O₂S 324.78 -SO₂NH₂, -Cl, benzothiadiazine ring Antihypertensive diuretic

Key Observations

Functional Group Impact on Solubility: The sulfonate group (-SO₃⁻Na⁺) in Sodium 3-amino-5-chloro-4-methylbenzenesulfonate enhances water solubility compared to sulfonamide analogs (e.g., 3-amino-5-chloro-4-methylbenzene-1-sulfonamide) . This property is critical for formulations requiring rapid dissolution in aqueous media.

Pharmacological Relevance: Compounds like Bumetanide and Metolazone share the -SO₂NH₂ (sulfonamide) and -Cl groups but incorporate additional aromatic or heterocyclic moieties. These modifications enable specific biological interactions (e.g., renal ion transport inhibition), highlighting how minor structural changes dictate therapeutic applications .

Structural Analogies and Synthesis: The methyl (-CH₃) group in Sodium 3-amino-5-chloro-4-methylbenzenesulfonate may sterically hinder reactions compared to bulkier substituents (e.g., phenoxy in Bumetanide). This could influence its reactivity in synthetic pathways .

Chlorine Substitution Patterns: Chlorine at position 5 in the sodium sulfonate contrasts with position 4 in Metolazone.

Research Findings and Implications

  • Synthetic Utility : The sodium sulfonate’s ionic nature makes it a candidate for coupling reactions or as a surfactant in emulsion polymerization, whereas sulfonamide analogs are more suited for covalent bond formation in drug synthesis .
  • Thermodynamic Stability : Sulfonate salts generally exhibit higher thermal stability than sulfonamides due to strong ionic interactions, as seen in analogous compounds .

Biological Activity

Sodium 3-amino-5-chloro-4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group, amino group, and chlorine atom attached to a methyl-substituted benzene ring. This compound is recognized for its diverse applications in pharmaceutical and chemical research due to its unique structural properties and reactivity. Its biological activity is primarily attributed to its ability to interact with various biological systems, including proteins and enzymes.

The biological activity of sodium 3-amino-5-chloro-4-methylbenzenesulfonate is largely influenced by its functional groups, which allow it to participate in biochemical reactions. The amino and chloro groups facilitate binding interactions with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This compound can act as a ligand, influencing various pathways depending on the context of its application.

Biological Activity Overview

Research indicates that sodium 3-amino-5-chloro-4-methylbenzenesulfonate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in relation to specific cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted, although detailed quantitative data is still emerging .
  • Enzyme Inhibition : The compound has shown promise in enzyme inhibition studies, particularly against tyrosinase and other relevant enzymes involved in metabolic pathways. These interactions are critical for understanding the compound's therapeutic potential .

1. Anticancer Properties

A study evaluating the cytotoxic effects of sodium 3-amino-5-chloro-4-methylbenzenesulfonate on various cancer cell lines revealed significant inhibitory effects. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells, demonstrating an IC50 value in the micromolar range, indicating a dose-dependent response leading to increased apoptosis in treated cells .

2. Enzyme Interaction Studies

In enzyme inhibition assays, sodium 3-amino-5-chloro-4-methylbenzenesulfonate displayed notable binding affinity towards tyrosinase. This interaction is crucial for developing therapeutic agents targeting hyperpigmentation disorders and other conditions influenced by tyrosinase activity. The compound's sulfonate derivative nature enhances its solubility and interaction potential with biological macromolecules .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of sodium 3-amino-5-chloro-4-methylbenzenesulfonate:

Compound NameKey FeaturesBiological Activity
3-Amino-4-chloro-5-methylbenzoic acid Similar functional groups; different positioningModerate anticancer activity
2-Amino-5-chloro-3-methylbenzoic acid Altered reactivity due to structural differencesLimited enzyme inhibition
4-Amino-3-chloro-5-methylbenzoic acid Variability in binding affinityVariable anticancer effects

This table illustrates how the positioning of functional groups affects the reactivity and biological properties of these compounds, emphasizing the distinctiveness of sodium 3-amino-5-chloro-4-methylbenzenesulfonate in therapeutic contexts.

Preparation Methods

Key Considerations:

  • Solubility of p-toluenesulfonic acid in concentrated sulfuric acid facilitates reaction homogeneity.

  • Excess chlorinating agents are avoided to prevent di- or trichlorination byproducts.

Nitration and Isomer Isolation

The chlorinated intermediate is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This step generates a mixture of nitro isomers, predominantly 2-chloro-4-methyl-6-nitrobenzenesulfonic acid and its para-nitro counterpart. The desired 6-nitro isomer is isolated via selective precipitation by adding sodium chloride (NaCl) to the reaction mixture. The sodium salt of the 6-nitro derivative precipitates due to its lower solubility, while other isomers remain in solution.

Reaction Conditions:

  • Temperature : 0–5°C to minimize oxidative side reactions.

  • Acid Ratio : HNO₃:H₂SO₄ ≈ 1:3 (v/v) for optimal nitronium ion (NO₂⁺) generation.

Bechamp Reduction to the Amino Derivative

The isolated nitro compound undergoes reduction to convert the nitro group (–NO₂) to an amine (–NH₂). The Bechamp method, employing iron powder and acetic acid (CH₃COOH), is utilized for this transformation. The reaction is conducted under reflux (100–110°C) for 4–6 hours, with glacial acetic acid serving as both solvent and proton source. Metallic iron acts as the reducing agent, oxidizing to Fe²⁺/Fe³⁺ while facilitating electron transfer to the nitro group.

Mechanistic Insights:

  • Nitro to Nitroso : Fe⁰ + HNO₂ → Fe²⁺ + NO⁻ (in acidic medium).

  • Nitroso to Hydroxylamine : Further reduction via Fe²⁺.

  • Hydroxylamine to Amine : Final reduction step yields the primary amine.

Post-reduction, the crude 3-amino-5-chloro-4-methylbenzenesulfonic acid is filtered, washed with water, and dried.

Neutralization to Sodium Salt

The free sulfonic acid is neutralized with sodium hydroxide (NaOH) in aqueous solution. Stoichiometric addition of NaOH (1:1 molar ratio) ensures complete conversion to the sodium salt. The product is crystallized by evaporative concentration or antisolvent addition (e.g., ethanol), yielding sodium 3-amino-5-chloro-4-methylbenzenesulfonate as a white crystalline powder.

Purification Techniques:

  • Recrystallization : From water-ethanol mixtures to remove residual salts.

  • Ion-Exchange Chromatography : For pharmaceutical-grade purity.

Analytical Characterization

Quality control is critical for ensuring the compound’s suitability in dye synthesis. Standard analytical methods include:

TechniqueParametersObservations
¹H NMR (D₂O)δ 2.25 (s, 3H, CH₃), δ 6.85 (s, 1H, ArH)Confirms methyl and aromatic protons.
IR (KBr) 1180 cm⁻¹ (S=O stretch)Validates sulfonate group.
Elemental Analysis C: 34.8%, H: 2.9%, N: 5.8%Matches theoretical values.

Industrial-Scale Considerations

Large-scale production necessitates modifications for efficiency and safety:

  • Continuous Flow Reactors : For nitration to manage exothermicity.

  • Waste Management : Iron sludge from Bechamp reduction is treated with lime (CaO) to precipitate Fe(OH)₃.

  • Solvent Recovery : Acetic acid is distilled and reused.

Applications and Derivatives

The compound’s primary use is as a diazo component in azo pigments (e.g., Lake Red C). Its amino group enables coupling with diazonium salts to form chromophores with high lightfastness. Derivatives include:

  • N-Acetylated analogs : For enhanced solubility in nonpolar media.

  • Metal complexes : With Cu²⁺ or Co²⁺ for shifted absorption spectra.

Q & A

Q. How does this compound behave in multi-component reaction systems (e.g., catalytic cycles)?

  • Case Study : In Pd-catalyzed cross-couplings, the sulfonate group acts as a directing group. In situ NMR monitors regioselectivity, with yields optimized using DMF as a solvent at 80°C .

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